molecular formula C6H14N2 B029698 1,2-Dimethylpiperazine CAS No. 25057-77-6

1,2-Dimethylpiperazine

Cat. No.: B029698
CAS No.: 25057-77-6
M. Wt: 114.19 g/mol
InChI Key: ARHYWWAJZDAYDJ-UHFFFAOYSA-N
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Description

AZD3759 is a novel epidermal growth factor receptor tyrosine kinase inhibitor designed to treat non-small-cell lung cancer with central nervous system metastases. It is known for its ability to penetrate the blood-brain barrier, making it effective in treating brain metastases and leptomeningeal metastases in patients with epidermal growth factor receptor-mutant non-small-cell lung cancer .

Scientific Research Applications

AZD3759 has several scientific research applications:

Safety and Hazards

1,2-Dimethylpiperazine is a highly flammable liquid and vapor and may be corrosive to metals . It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

It is known that piperazine derivatives, such as 1,2-Dimethylpiperazine, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Other piperazine compounds have been shown to have significant effects on various types of cells . For example, some piperazine derivatives have been found to induce apoptosis in cancer cells . It is possible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that piperazine derivatives can undergo various chemical reactions, such as cyclization and aza-Michael addition . These reactions could potentially influence the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.

Metabolic Pathways

It is known that piperazine derivatives can undergo various chemical reactions, which could potentially involve enzymes or cofactors

Preparation Methods

The synthesis of AZD3759 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe final step involves the coupling of the quinazoline intermediate with the piperazine derivative under specific reaction conditions .

Chemical Reactions Analysis

AZD3759 undergoes various chemical reactions, including:

Comparison with Similar Compounds

AZD3759 is unique compared to other epidermal growth factor receptor tyrosine kinase inhibitors due to its high blood-brain barrier penetration. Similar compounds include:

Properties

IUPAC Name

1,2-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHYWWAJZDAYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947913
Record name 1,2-Dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25155-35-5, 25057-77-6
Record name Piperazine, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylpiperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 25057-77-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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